Lipophilicity Advantage: XLogP3-AA Comparison of 4-Methyl vs. Unsubstituted Phenyl Analog
The target compound exhibits a computed XLogP3-AA of 1.7, compared to 1.3 for the direct unsubstituted analog N-(2,4-dimethoxypyrimidin-5-yl)benzenesulfonamide (CAS 2192745-84-7). The 0.4 logP unit increase is driven solely by the para-methyl substituent [1][2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.7 |
| Comparator Or Baseline | N-(2,4-dimethoxypyrimidin-5-yl)benzenesulfonamide: 1.3 |
| Quantified Difference | Δ = +0.4 logP units |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
A 0.4 logP unit increase often translates to measurable improvements in membrane permeability and oral bioavailability parameters, which can be decisive when sourcing a building block for antibacterial lead optimization where adequate cellular penetration is required.
- [1] PubChem CID 122303980. XLogP3-AA: 1.7. https://pubchem.ncbi.nlm.nih.gov/compound/2190365-81-0 View Source
- [2] PubChem CID 121137283. XLogP3-AA: 1.3. https://pubchem.ncbi.nlm.nih.gov/compound/2192745-84-7 View Source
